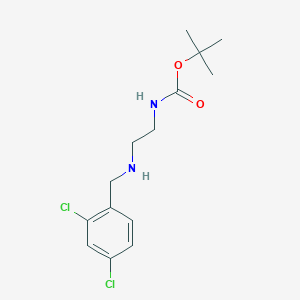![molecular formula C15H21ClN2O2 B1405844 3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride CAS No. 1622069-56-0](/img/structure/B1405844.png)
3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride
Übersicht
Beschreibung
3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride is a chemical compound with the CAS Number: 1622069-56-0 . It has a molecular weight of 296.8 and its IUPAC name is 3-benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20N2O2.ClH/c18-14-17 (11-13-5-2-1-3-6-13)12-15 (19-14)7-4-9-16-10-8-15;/h1-3,5-6,16H,4,7-12H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is solid in its physical form . Its molecular weight is 296.8 and its linear formula is C15H21ClN2O2 .Wissenschaftliche Forschungsanwendungen
Chronic Kidney Disease Treatment : A derivative of 1-oxa-4,9-diazaspiro[5.5]undecane, similar to 3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride, was identified as a potent soluble epoxide hydrolase inhibitor. This compound showed promise as an orally active drug candidate for treating chronic kidney diseases (Kato et al., 2014).
CCR5 Antagonist for Antiviral Activity : Another related compound, a 3,9-diazaspiro[5.5]undeca-2-one derivative, was discovered as a potent and selective CCR5 antagonist with an attractive antiviral potency and selectivity profile, suggesting its application in antiviral therapies (Yang et al., 2009).
Synthesis of Diazaspiro Compounds : The synthesis of various diazaspiro compounds, including 3,9-diazaspiro[5.5]undecanes, is reported, showcasing the versatile applications of these compounds in chemical synthesis (Macleod et al., 2006).
Bioactivity and Synthesis of Diazaspiro Compounds : A comprehensive review on the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, highlights their potential use in treating various disorders, including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).
GABAAR Antagonists with Immunomodulatory Effect : Research on 3,9-diazaspiro[5.5]undecane-based compounds as γ-aminobutyric acid type A receptor antagonists indicated their potential in peripheral GABAAR inhibition and immunomodulatory applications (Bavo et al., 2021).
Photophysical Studies and TDDFT Calculations : Photophysical studies and solvatochromic analysis on diazaspiro compounds, including 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, provided insights into their spectral properties and potential applications in spectroscopy (Aggarwal & Khurana, 2015).
Stereoselective Synthesis of Diazaspiro Derivatives : A study on the stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition highlighted the versatility of these compounds in synthetic chemistry (Islam et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-benzyl-1-oxa-3,9-diazaspiro[4.6]undecan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-14-17(11-13-5-2-1-3-6-13)12-15(19-14)7-4-9-16-10-8-15;/h1-3,5-6,16H,4,7-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMXHECLQCPRCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1)CN(C(=O)O2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405770.png)
![[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride](/img/structure/B1405771.png)


![2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1405775.png)

![(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405778.png)
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1405780.png)


![tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1405784.png)